molecular formula C6396H9922N1712O1996S42 B612306 955085-14-0 CAS No. 955085-14-0

955085-14-0

Cat. No.: B612306
CAS No.: 955085-14-0
M. Wt: 144000.1g/mol
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solanezumab is a humanized monoclonal IgG1 antibody which is directed against the mid-domain of the Aβ peptide. By sequestering Aβ, shifting equilibria between different species of Aβ, and removing small soluble species of Aβ that are directly toxic to synaptic function, it may exert benefit.

Properties

CAS No.

955085-14-0

Molecular Formula

C6396H9922N1712O1996S42

Molecular Weight

144000.1g/mol

Key on ui application

Solanezumab, or sola, binds the amyloid-β peptides that aggregate and form plaques in the brain that are an early pathological feature of Alzheimer's disease.

storage

-20°C

Origin of Product

United States

Preparation Methods

Aβ Monomer Preparation

Aβ monomers for immunization and binding assays are typically isolated using size exclusion chromatography (SEC) under denaturing conditions. For example, Aβ42 monomers are dissolved in 6 M guanidine hydrochloride, purified via Superdex 75 columns, and lyophilized to ensure homogeneity. This step is critical to avoid pre-aggregated species, which could skew antibody specificity during hybridoma screening.

Antibody Humanization and Engineering

Solanezumab originates from murine precursor antibodies raised against Aβ. Humanization involves grafting complementarity-determining regions (CDRs) onto a human IgG1 framework to reduce immunogenicity while retaining affinity. The final construct preserves >95% human sequence homology, with key murine residues in CDRs maintained to ensure Aβ binding.

Expression Systems

Recombinant Solanezumab is produced in Chinese Hamster Ovary (CHO) cells, a gold standard for monoclonal antibody (mAb) manufacturing. Transfected cells are cultured in serum-free media, and antibodies are secreted into the supernatant. Yields typically range from 1–3 g/L, with productivity optimized through fed-batch bioreactor processes.

Purification and Quality Control

Purification of Solanezumab follows a three-step workflow:

  • Protein A Affinity Chromatography : Captures IgG1 via Fc region binding, achieving >90% purity in the first step.

  • Cation Exchange Chromatography (CEX) : Removes host cell proteins and aggregates under gradient elution (pH 5.0–6.0).

  • Size Exclusion Chromatography (SEC) : Polishes the product by separating monomeric antibodies from dimers or fragments.

Table 1: Key Quality Attributes of Purified Solanezumab

ParameterSpecificationMethod
Purity (monomer)≥95%SEC-HPLC
Endotoxin<1 EU/mgLAL assay
Binding Affinity (Kd)0.8–1.2 nMSurface Plasmon Resonance
Aggregation≤5%Dynamic Light Scattering

Structural Characterization and Binding Kinetics

X-ray crystallography of the Solanezumab-Aβ16-26 complex (PDB: 4XXD) reveals a β-hairpin conformation in Aβ, stabilized by intramolecular hydrogen bonds between residues 20–26. This structure explains Solanezumab’s inability to bind fibrillar Aβ, as the epitope becomes inaccessible upon β-sheet formation. Kinetic studies using surface plasmon resonance (SPR) report a dissociation constant (Kd) of ~1 nM, underscoring high affinity for soluble monomers.

Stability and Formulation

Solanezumab is formulated in 20 mM histidine buffer (pH 6.0) with 240 mM sucrose to prevent aggregation during storage. Accelerated stability studies (25°C/60% RH for 6 months) show no significant changes in potency or particulate formation, supporting a shelf life of 24 months at 2–8°C.

Preclinical Validation

In vitro, Solanezumab inhibits Aβ oligomerization at sub-stoichiometric ratios (1:10 antibody:Aβ), as evidenced by electron microscopy and ThT fluorescence. In transgenic AD mouse models, weekly dosing (10 mg/kg) reduces hippocampal Aβ plaque burden by 40–50% over 6 months. However, its failure in Phase III clinical trials highlights limitations in targeting monomeric Aβ alone, prompting research into combination therapies .

Q & A

Basic: How to formulate a precise and testable research question for studying 955085-14-0?

Methodological Answer: Begin by defining the compound’s biological/chemical role, gaps in existing literature, and alignment with theoretical frameworks (e.g., PICOT: Population, Intervention, Comparison, Outcome, Time). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and relevance. For example: "How does this compound modulate [specific pathway] compared to [analog compound] in [cell type] over a 24-hour exposure?" Ensure clarity and avoid ambiguous terms .

Basic: What methodological approaches are suitable for initial characterization of this compound?

Methodological Answer:
Prioritize structural elucidation (e.g., NMR, mass spectrometry) and functional assays (e.g., dose-response curves, binding affinity tests). Follow standardized protocols for purity verification (>95% HPLC) and solubility profiling. Document all procedures in replicable detail, adhering to journal guidelines for experimental sections .

Basic: How to conduct a systematic literature review on this compound?

Methodological Answer:
Use databases (PubMed, SciFinder) with keywords like "this compound," "[target pathway]," and "mechanism of action." Screen abstracts for relevance, categorize studies by methodology (e.g., in vitro vs. in vivo), and critically evaluate contradictions. Tools like PRISMA flowcharts can organize findings .

Advanced: How to design experiments to validate contradictory findings reported for this compound?

Methodological Answer:
Replicate prior studies under controlled conditions (e.g., standardized cell lines, batch-matched reagents). Introduce orthogonal assays (e.g., CRISPR knockouts for target validation) to confirm specificity. Use meta-analysis to quantify variability across studies and identify confounding variables (e.g., solvent effects) .

Advanced: What statistical methods are recommended for analyzing dose-response relationships in studies involving this compound?

Methodological Answer:
Apply nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, employ machine learning (e.g., random forests) to identify predictive variables. Report confidence intervals and effect sizes .

Advanced: How to ensure reproducibility of experimental results with this compound across different laboratory settings?

Methodological Answer:
Standardize protocols for compound handling (e.g., storage at -80°C, desiccation), instrumentation calibration, and negative/positive controls. Share raw data and code via repositories like Zenodo. Collaborate on inter-lab validation studies to assess robustness .

Advanced: What strategies are effective for integrating multi-omics data in mechanistic studies of this compound?

Methodological Answer:
Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) data using pathway enrichment tools (e.g., GSEA, MetaboAnalyst). Apply systems biology models (e.g., weighted correlation networks) to identify hub molecules. Validate findings with targeted assays (e.g., qPCR, Western blot) .

Advanced: How to address ethical considerations in data collection when studying this compound in biological systems?

Methodological Answer:
Obtain institutional approval for animal/human tissue use (e.g., IACUC, IRB). Anonymize patient-derived data and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose conflicts of interest and comply with Nagoya Protocol for genetic resources .

Advanced: What are the best practices for synthesizing and characterizing novel derivatives of this compound?

Methodological Answer:
Optimize synthetic routes (e.g., microwave-assisted synthesis for yield improvement). Characterize derivatives via X-ray crystallography for structural confirmation and DFT calculations for stability prediction. Publish full spectral data and synthetic protocols in supplementary materials .

Basic: How to structure a research proposal focused on this compound to meet academic standards?

Methodological Answer:
Include sections:

  • Introduction : Hypothesis and literature gaps.
  • Aims : Specific, measurable objectives (e.g., "Determine EC₅₀ in neuronal cells").
  • Methods : Detailed protocols, controls, and statistical plans.
  • Ethics/Data Management : Storage plans and compliance.
  • Timeline : Milestones for synthesis, assays, and analysis.
    Align with grant agency guidelines (e.g., NIH R01) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.